molecular formula C15H23F3O3S2 B12765629 2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate CAS No. 125109-86-6

2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate

Katalognummer: B12765629
CAS-Nummer: 125109-86-6
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: HRMYDRKEDPGFSV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate is a chemical compound known for its unique structural properties and reactivity. It is often used in organic synthesis and various scientific research applications due to its stability and reactivity under specific conditions .

Vorbereitungsmethoden

The synthesis of 2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate typically involves the reaction of 2,6-ditert-butyl-4-methylpyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound is known to participate in substitution reactions, particularly with nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate involves its interaction with specific molecular targets. It acts as a sterically hindered, non-nucleophilic base, distinguishing between Brønsted (protonic) and Lewis acids. This enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .

Vergleich Mit ähnlichen Verbindungen

2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate is unique due to its steric hindrance and non-nucleophilic nature. Similar compounds include:

These compounds share some properties but differ in their specific applications and reactivity profiles.

Eigenschaften

CAS-Nummer

125109-86-6

Molekularformel

C15H23F3O3S2

Molekulargewicht

372.5 g/mol

IUPAC-Name

2,6-ditert-butyl-4-methylthiopyrylium;trifluoromethanesulfonate

InChI

InChI=1S/C14H23S.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1

InChI-Schlüssel

HRMYDRKEDPGFSV-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=[S+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.